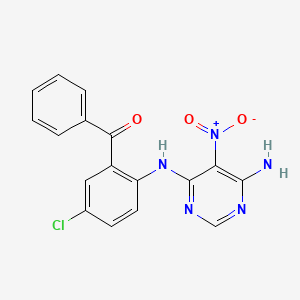
(2-((6-Amino-5-nitropyrimidin-4-yl)amino)-5-chlorophenyl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-((6-Amino-5-nitropyrimidin-4-yl)amino)-5-chlorophenyl)(phenyl)methanone, also known as ANCP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. ANCP belongs to the family of phenylmethanones and is synthesized using various methods, which will be discussed in
Scientific Research Applications
Synthesis and Characterization
The chemical compound (2-((6-Amino-5-nitropyrimidin-4-yl)amino)-5-chlorophenyl)(phenyl)methanone is a representative of a broader class of compounds extensively researched for their synthesis methods and potential applications. One notable study focused on the synthesis and characterization of novel pyrazoline derivatives exhibiting significant anti-inflammatory and antibacterial activities (Ravula et al., 2016). This research highlights the effectiveness of microwave irradiation methods for synthesizing such compounds, offering advantages in yield, environmental friendliness, and reaction times over traditional methods.
Biological Evaluation and Docking Studies
Compounds closely related to (2-((6-Amino-5-nitropyrimidin-4-yl)amino)-5-chlorophenyl)(phenyl)methanone have been evaluated for their biological activity, particularly their anti-inflammatory and antibacterial properties. The study by Ravula et al. also included docking studies to understand the interaction between these compounds and biological targets, suggesting a promising role for these molecules as templates for developing new anti-inflammatory drugs.
Molecular Structure Analysis
The structural characterization of related compounds provides insights into their potential applications in drug development. For example, the crystal and molecular structure of a side product in the synthesis of an 8-nitro-1,3-benzothiazin-4-one, a class of new anti-tuberculosis drug candidates, has been reported, indicating the importance of structural analysis in pharmaceutical research (Eckhardt et al., 2020).
Activation and Reactivity Studies
The activation of electron-deficient heterocyclic compounds, such as 1-methyl-5-nitro-2-pyrimidinone, has been explored to facilitate various synthetic applications. This research demonstrates the compound's increased reactivity upon interaction with amines, enabling the formation of novel diazabicyclic compounds and nitroenamines (Nishiwaki et al., 2018).
Antimicrobial and Anticancer Potential
Further, the antimicrobial and anticancer potentials of related compounds have been investigated, highlighting the role of structural modifications in enhancing biological activity. Synthesis and evaluation of novel fused chromone–pyrimidine hybrids and trisubstituted pyrimidine derivatives have been described, underscoring the synthetic versatility and application breadth of these compounds in medicinal chemistry (Sambaiah et al., 2017).
Future Directions
properties
IUPAC Name |
[2-[(6-amino-5-nitropyrimidin-4-yl)amino]-5-chlorophenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5O3/c18-11-6-7-13(12(8-11)15(24)10-4-2-1-3-5-10)22-17-14(23(25)26)16(19)20-9-21-17/h1-9H,(H3,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYOHGORPJWIMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC3=NC=NC(=C3[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((6-Amino-5-nitropyrimidin-4-yl)amino)-5-chlorophenyl)(phenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-phenethylacetamide](/img/structure/B2695094.png)

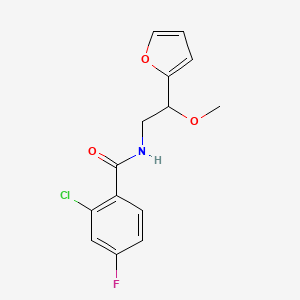
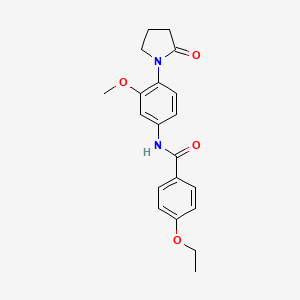
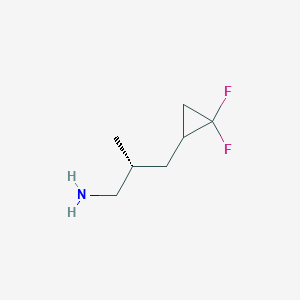
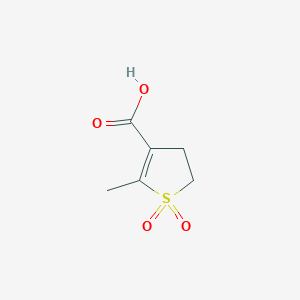
![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-chlorobenzyl)-2-propenamide](/img/structure/B2695106.png)
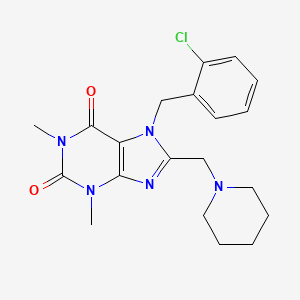
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride](/img/structure/B2695110.png)
![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2695111.png)
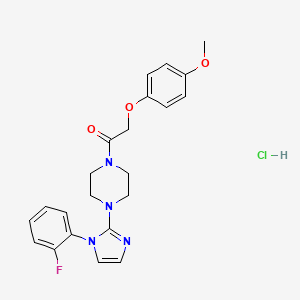
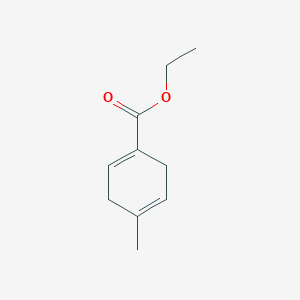

![2-[(2,4-Dichlorophenyl)amino]propanoic acid](/img/structure/B2695117.png)